molecular formula C11H8F6O2S B14045450 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one

1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14045450
M. Wt: 318.24 g/mol
InChI Key: AAXCNHPONAAISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains both trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propanone moiety. Common synthetic routes include:

    Nucleophilic Substitution: Starting with a halogenated phenyl compound, nucleophilic substitution reactions can introduce the trifluoromethoxy and trifluoromethylthio groups.

    Friedel-Crafts Acylation: This method involves the acylation of the substituted phenyl ring with propanone under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols: Resulting from reduction of the ketone group.

    Substituted Phenyl Compounds: Produced through substitution reactions.

Scientific Research Applications

1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoromethylthio groups can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one: Similar structure but with a methylthio group instead of trifluoromethylthio.

    1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one: Similar structure with different positions of the trifluoromethoxy and trifluoromethylthio groups.

Uniqueness

1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of its trifluoromethoxy and trifluoromethylthio groups, which can significantly influence its chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H8F6O2S

Molecular Weight

318.24 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6O2S/c1-2-8(18)7-4-3-6(19-10(12,13)14)5-9(7)20-11(15,16)17/h3-5H,2H2,1H3

InChI Key

AAXCNHPONAAISD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OC(F)(F)F)SC(F)(F)F

Origin of Product

United States

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